

# Serabelisib food effect pharmacokinetics

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Serabelisib

CAS No.: 1268454-23-4

Cat. No.: S548404

Get Quote

## FAQs on Serabelisib Food Effect

Here are answers to common questions regarding the food effect on **serabelisib**.

| Question                                 | Evidence-Based Answer & Key Findings                                                                                                                            | Relevant Study Details                                                                                                                                                                    |
|------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Does food affect serabelisib absorption? | <b>Yes, significantly.</b> Taking serabelisib with food increases systemic exposure [1] [2].                                                                    | A clinical study in healthy subjects showed a <b>1.5-fold increase</b> in the area under the curve (AUC) when administered with a high-fat meal compared to the fasted state [2].         |
| What is the recommended administration?  | Administer <b>with food</b> to ensure adequate and consistent absorption [3].                                                                                   | In the phase 2 trial for vascular malformations, ART-001 (serabelisib) dry syrup was specifically administered <b>after breakfast</b> [3].                                                |
| Why is formulation important?            | Serabelisib has <b>pH-dependent solubility</b> , leading to high variability in absorption. A new <b>dry syrup</b> formulation was created to address this [1]. | The dry syrup formulation contains acids to improve solubility and maintain the drug in a soluble form, which <b>substantially improved intersubject pharmacokinetic variability</b> [1]. |

## Experimental Data & Protocols

For your experimental design and troubleshooting, the following table summarizes key quantitative findings from pivotal studies.

| Study Parameter                  | Fasted State                                                          | Fed State (High-Fat Meal)                      | Formulation & Dose                                                          | Citation |
|----------------------------------|-----------------------------------------------------------------------|------------------------------------------------|-----------------------------------------------------------------------------|----------|
| Relative Bioavailability (AUC)   | Reference                                                             | <b>1.50-fold increase</b> (90% CI: 1.00, 2.25) | 600 mg (Tablet)                                                             | [2]      |
| Effect of Gastric Acid Reduction | Reference                                                             | Not Applicable                                 | <b>98% reduction in AUC</b> when co-administered with lansoprazole (Tablet) | [2]      |
| Food Effect (New Formulation)    | AUC and Cmax decreased by 12% and 36% vs. fasted state, respectively. | Reference (post-meal dosing)                   | 100 mg (Dry Syrup)                                                          | [1]      |

## Scientific Background & Mechanisms

Understanding the underlying mechanisms can help in troubleshooting experimental issues.

- **Mechanism of Food Effect:** The primary reason for the food effect and high variability is the drug's **pH-dependent solubility** [1] [2]. **Serabelisib** is highly soluble in acidic conditions (like the fasted stomach) but much less soluble at neutral to basic pH. Food intake stimulates acid production and delays gastric emptying, which can create a more favorable environment for the drug to dissolve.
- **Impact of Acid-Reducing Agents:** Concomitant use of drugs that increase gastric pH, such as proton pump inhibitors (e.g., lansoprazole), can cause a **drastic reduction in serabelisib bioavailability** [2]. This is a critical consideration for clinical trial designs and patient management.
- **Formulation Strategy:** The development of the **dry syrup formulation** was a direct response to these challenges. It is granulized with additives, including multiple acids, to improve solubility in water

and maintain the drug in a soluble form even at higher pH levels [1]. This approach has proven successful in reducing pharmacokinetic variability [1].

## Experimental Pathways and Workflows

The following diagrams illustrate the key signaling pathway targeted by **serabelisib** and the strategic approach to its formulation development.

PI3K $\alpha$  Signaling Pathway and Drug Inhibition



[Click to download full resolution via product page](#)

Serabelisib Formulation Development Strategy



[Click to download full resolution via product page](#)

## Troubleshooting Guide

- **High Variability in PK Data:** If you encounter high intersubject variability in pharmacokinetic results, the most likely culprit is inconsistent **fasting/fed conditions** or concomitant use of **medications that alter gastric pH** [1] [2]. Strictly control and document these factors in your study protocol.
- **Unexpectedly Low Bioavailability:** This can occur if the drug is administered **under fasted conditions** or with **acid-reducing agents** [2]. Ensure the drug is dosed with food as recommended and screen participants for prohibited medications.
- **Formulation Selection for Pediatric Populations:** The **dry syrup formulation** is specifically designed to be compliant with the pediatric population and has demonstrated a favorable PK and safety profile in clinical trials [1] [3]. It is the recommended formulation for studies involving children.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. A randomized, placebo-controlled study to evaluate safety ... [pmc.ncbi.nlm.nih.gov]
2. Characterizing the Sources of Pharmacokinetic Variability ... [pubmed.ncbi.nlm.nih.gov]
3. A phase 2 randomized, double-blind trial of ART-001, a ... [ojrd.biomedcentral.com]

To cite this document: Smolecule. [Serabelisib food effect pharmacokinetics]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548404#serabelisib-food-effect-pharmacokinetics>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)